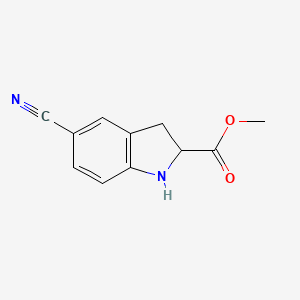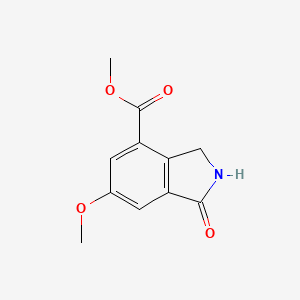
Cyclopenta-1,3-diene;titanium;trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;titanium;trichloride can be synthesized through the reaction of titanium tetrachloride with cyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
TiCl4+C5H6→C5H5TiCl3+HCl
This reaction requires careful control of temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride and cyclopentadiene are reacted under controlled conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;titanium;trichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of titanium dioxide, while substitution reactions can produce a variety of cyclopentadienyl titanium complexes .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;titanium;trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of various organic compounds.
Biology: It is used in the study of metallocene-based drugs and their interactions with biological molecules.
Medicine: Research is being conducted on its potential use in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of cyclopenta-1,3-diene;titanium;trichloride involves its ability to form stable complexes with various ligands. The cyclopentadienyl ring acts as a π-ligand, donating electron density to the titanium center, which in turn can interact with other molecules. This interaction can lead to the activation of various chemical bonds, facilitating a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentadienylzirconium(IV) trichloride
- Cyclopentadienylhafnium(IV) trichloride
- Cyclopentadienylmanganese(IV) trichloride
- Cyclopentadienylrhenium(IV) trichloride
Uniqueness
Cyclopenta-1,3-diene;titanium;trichloride is unique due to its high stability and reactivity as a catalyst. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Eigenschaften
Molekularformel |
C5H5Cl3Ti-4 |
|---|---|
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;titanium;trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;/p-3 |
InChI-Schlüssel |
MVHYRGBYHLPMRK-UHFFFAOYSA-K |
Kanonische SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


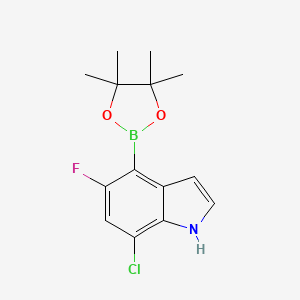
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)
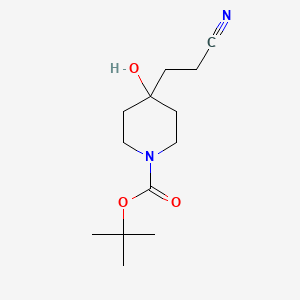
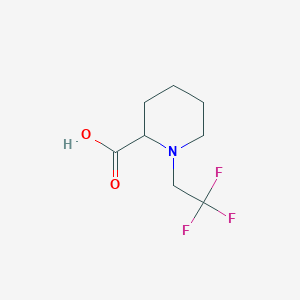
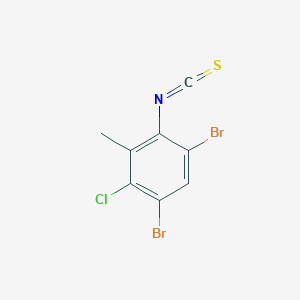

![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)

![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)


